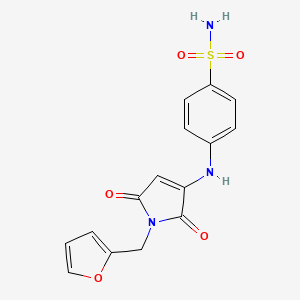
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine, also known as 2R-AMT, is a chemical compound that belongs to the family of tryptamines. It is a psychoactive substance that has been used for scientific research purposes. The compound is structurally related to the neurotransmitter serotonin and has been found to have a similar mechanism of action.
Wirkmechanismus
The mechanism of action of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine involves its binding to the serotonin receptors in the brain. As an agonist of the 5-HT2A receptor, it stimulates the receptor and leads to an increase in neurotransmitter release. This, in turn, leads to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine are not fully understood. However, it has been shown to produce psychedelic effects similar to those of other tryptamines, such as psilocybin and DMT. These effects include altered perception, changes in thought patterns, and altered mood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine in lab experiments include its potency as a serotonin receptor agonist and its structural similarity to serotonin. This makes it a useful tool for studying the serotonin system in the brain. However, the limitations of using (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine include its psychoactive effects, which may interfere with experimental results, and its potential for abuse.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its use as a tool for studying the serotonin system in the brain and its role in various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine and its potential for abuse.
Synthesemethoden
The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine involves the reaction of indan-2-carboxylic acid with 1,2-diaminopropane in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reduced using sodium borohydride to yield (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has been used in scientific research as a tool to study the serotonin system in the brain. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. The compound has also been shown to have affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2C.
Eigenschaften
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8,13H2,1H3/t9-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJLEOCCERETGV-FTNKSUMCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2757969.png)


![N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide](/img/structure/B2757976.png)
![N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B2757977.png)

![N-(3-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2757979.png)

![N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2757983.png)

![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2757986.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2757988.png)